2,4-dimethyl-7H-chromen-7-one chemical structure and properties
2,4-dimethyl-7H-chromen-7-one chemical structure and properties
An In-Depth Technical Guide to 4,7-Dimethyl-2H-chromen-2-one
A Note on Nomenclature
This guide focuses on the chemical compound 4,7-Dimethyl-2H-chromen-2-one , a well-characterized and synthetically important member of the coumarin family. The topic provided, "2,4-dimethyl-7H-chromen-7-one," appears to be based on a non-standard numbering convention for the chromene core. The established IUPAC nomenclature for the coumarin scaffold is 2H-chromen-2-one. Therefore, this document will detail the structure, properties, and synthesis of the scientifically recognized and widely studied 4,7-dimethyl isomer.
Section 1: The 4,7-Dimethylcoumarin Scaffold: An Introduction
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone-based heterocyclic compounds found extensively in nature, particularly in plants.[1] Their unique photochemical properties and broad spectrum of biological activities have established them as privileged scaffolds in medicinal chemistry and materials science.[2][3] Among the numerous synthetic derivatives, 4,7-Dimethyl-2H-chromen-2-one (also known as 4,7-dimethylcoumarin) serves as a fundamental building block for more complex molecules and as a subject of study in its own right. Its synthesis is a classic example of the Pechmann condensation, a cornerstone reaction in heterocyclic chemistry.[4] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and derivatization for researchers and drug development professionals.
Caption: Chemical Structure of 4,7-Dimethyl-2H-chromen-2-one.
Section 2: Physicochemical and Spectroscopic Properties
The precise characterization of a compound is fundamental to its application. The physicochemical and spectroscopic data for 4,7-dimethylcoumarin are well-defined, providing a clear fingerprint for its identification.
Key Properties
| Property | Value | Source |
| IUPAC Name | 4,7-dimethyl-2H-chromen-2-one | - |
| Synonyms | 4,7-Dimethylcoumarin | - |
| CAS Number | 605-56-1 | - |
| Molecular Formula | C₁₁H₁₀O₂ | - |
| Molecular Weight | 174.19 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 132-135 °C | - |
| Solubility | Soluble in ethanol, dioxane, and benzene; sparingly soluble in water.[5] |
Spectroscopic Signature
Spectroscopic analysis provides irrefutable evidence of a molecule's structure. The key features for 4,7-dimethylcoumarin are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the different hydrogen environments. Key expected signals include two singlets for the non-equivalent methyl groups (one on the pyrone ring and one on the benzene ring), a singlet for the vinylic proton at the C3 position, and a set of signals for the three protons on the aromatic ring, typically showing ortho- and meta-coupling.
-
¹³C NMR Spectroscopy: The carbon spectrum will display 11 unique signals. Notable resonances include the carbonyl carbon of the lactone at a significantly downfield shift (~160-162 ppm), carbons of the aromatic ring, and the two upfield signals corresponding to the methyl group carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, characteristic absorption band for the lactone carbonyl (C=O) stretching vibration, typically found in the range of 1700-1730 cm⁻¹.[6] Other significant bands include C=C stretching vibrations for the aromatic and pyrone rings (1500-1620 cm⁻¹) and C-H stretching vibrations (~2850-3100 cm⁻¹).[7]
-
Mass Spectrometry (MS): In mass spectrometry, 4,7-dimethylcoumarin will exhibit a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (approximately 174.1).
Section 3: Synthesis via Pechmann Condensation
The most direct and widely employed method for synthesizing 4-methylcoumarin derivatives is the Pechmann condensation.[8] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[4] For the synthesis of 4,7-dimethylcoumarin, the precursors are m-cresol and ethyl acetoacetate.
Reaction Mechanism
The reaction proceeds through an initial transesterification between the phenol (m-cresol) and the β-ketoester (ethyl acetoacetate), catalyzed by a strong acid like sulfuric acid. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) where the activated carbonyl attacks the aromatic ring ortho to the hydroxyl group. The final step is a dehydration (elimination of water) to form the fused pyrone ring, yielding the coumarin product.[4]
Caption: Generalized workflow for the Pechmann condensation.
Detailed Experimental Protocol
Causality Statement: This protocol utilizes concentrated sulfuric acid not only as a catalyst but also as a dehydrating agent, which drives the final elimination step to completion and ensures a high yield. The temperature is maintained below 10°C during acid addition to control the highly exothermic initial reaction and prevent unwanted side reactions.
Materials:
-
m-Cresol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (for recrystallization)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine m-cresol (1.0 eq) and ethyl acetoacetate (1.1 eq). Place the flask in an ice bath to cool.
-
Catalyst Addition: While stirring vigorously, slowly add concentrated sulfuric acid (2.5 eq) dropwise to the mixture, ensuring the internal temperature does not exceed 10°C. The slow addition is critical for safety and reaction control.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for 2-4 hours. The mixture will become viscous and may solidify.
-
Workup: Carefully pour the reaction mixture onto crushed ice. A solid precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from ethanol to obtain pure, crystalline 4,7-dimethyl-2H-chromen-2-one. Dry the product under vacuum.
Section 4: Key Chemical Reactions and Derivatization
The 4,7-dimethylcoumarin scaffold is a versatile platform for further chemical modification, particularly on the electron-rich benzene ring. Electrophilic aromatic substitution reactions, such as nitration, are common derivatization strategies to introduce new functional groups and modulate biological activity.[5]
Nitration of 4,7-Dimethylcoumarin
Nitration of 4,7-dimethylcoumarin using a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring. The directing effects of the existing activating groups (the ether oxygen and the methyl group) lead to the formation of two primary isomers: 6-nitro-4,7-dimethyl-chromen-2-one and 8-nitro-4,7-dimethyl-chromen-2-one .[5] The ratio of these isomers can be influenced by controlling the reaction temperature.
Caption: Workflow for the synthesis and separation of nitro-coumarin isomers.
Detailed Experimental Protocol for Nitration
Causality Statement: This protocol employs a low-temperature (0–5 °C) condition to moderate the reactivity of the nitrating mixture, which helps in controlling the regioselectivity and preventing over-nitration or degradation of the coumarin ring. The subsequent reduction of the nitro group, as described in the literature, provides a pathway to amino-coumarins, which are valuable intermediates for synthesizing a wide array of pharmacologically active compounds.[5]
Materials:
-
4,7-Dimethyl-2H-chromen-2-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice-salt bath
-
Magnetic stirrer
Procedure:
-
Dissolution: In a flask, dissolve 4,7-dimethyl-2H-chromen-2-one (1.0 g) in concentrated sulfuric acid (15 mL) while stirring in an ice-salt bath to maintain a low temperature.[5]
-
Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (0.4 mL) to concentrated sulfuric acid (1.2 mL) in a cooled vessel.
-
Reaction: Add the prepared nitrating mixture dropwise to the coumarin solution, ensuring the temperature remains between 0–5 °C throughout the addition.[5]
-
Stirring: Continue stirring the reaction mixture at 0–5 °C for at least one hour, followed by stirring at room temperature for an additional three hours to favor the formation of the 6-nitro isomer.[5]
-
Workup and Isolation: Pour the reaction mixture onto crushed ice. The precipitated solid, a mixture of nitro-isomers, is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The isomers can be separated using column chromatography or fractional crystallization techniques.[5]
Section 5: Biological Activities and Therapeutic Potential
Coumarin derivatives are renowned for their diverse pharmacological profiles. While the parent scaffold exhibits activities, substitutions on the ring system significantly influence potency and selectivity.
-
General Activities: The coumarin nucleus is associated with antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticoagulant properties.[1][5][9]
-
Anticancer Potential: Numerous coumarin derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer.[3] Their mechanisms often involve inducing apoptosis, inhibiting protein kinases, or suppressing cell cycle progression.
-
Derivatives of 4,7-Dimethylcoumarin: The synthesis of nitro and subsequent amino derivatives of 4,7-dimethylcoumarin is a strategic approach to create precursors for new therapeutic agents.[5] These amino-coumarins can be further modified to produce Schiff bases, amides, and other heterocyclic systems with potentially enhanced biological activities, such as antibacterial or anticancer effects.[10] The substitution pattern plays a critical role, and compounds derived from this specific scaffold warrant screening against a wide range of biological targets.
Section 6: Conclusion and Future Outlook
4,7-Dimethyl-2H-chromen-2-one is more than just a simple heterocyclic compound; it is a foundational element in the design and synthesis of functional molecules. Its straightforward synthesis via the Pechmann condensation, coupled with the versatile reactivity of its aromatic ring, makes it an attractive starting material for developing novel compounds. Future research should focus on leveraging this scaffold to create diverse chemical libraries for high-throughput screening. Exploring its potential in materials science, such as in the development of fluorescent probes and dyes, also represents a promising avenue for investigation. The continued study of this and related coumarin structures will undoubtedly lead to new discoveries in both medicine and technology.
References
- Waiker, D.K., et al. (2014). Pechmann Condensation. Bioorganic & Medicinal Chemistry, 22, 1916-1928.
- Sheeba, C.M. SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Sathyabama Institute of Science and Technology.
-
PubChem. 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Pechmann condensation. Wikimedia Foundation. Available at: [Link]
-
Al-Amiery, A.A., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 6(11), 933-942. Available at: [Link]
-
PubChem. 5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one. National Center for Biotechnology Information. Available at: [Link]
-
Cotterill, A.S., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 26(21), 6549. Available at: [Link]
-
Salehi, B., et al. (2019). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 24(11), 2163. Available at: [Link]
-
Patil, S.A., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(4), 6936-6945. Available at: [Link]
-
PubChem. Coumarin. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. Procedure for Michael Addition. Organic Syntheses, Inc. Available at: [Link]
-
Penchev, P.N. & Nachkova, S.R. (2010). A database of assigned C-13 NMR spectra. Available at: [Link]
-
Khan, K.M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2314-2325. Available at: [Link]
-
Gökçe, B., et al. (2021). Synthesis, Molecular Characterization, Biological and Computational Studies of New Molecule Contain 1,2,4- Triazole, and Coumarin Bearing 6,8-Dimethyl. Biointerface Research in Applied Chemistry, 12(1), 809-823. Available at: [Link]
-
FooDB. 4-[(6,7-Dihydroxy-3,7-dimethyl-2-octenyl)oxy]-7H-furo[3,2-g][11]benzopyran-7-one. FooDB. Available at: [Link]
-
Gholap, A.R. (2021). An overview on synthesis and reactions of coumarin based compounds. Current Chemistry Letters, 11(1), 29-48. Available at: [Link]
-
Martínez-Vargas, A., et al. (2023). One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. Molecules, 28(22), 7594. Available at: [Link]
-
Onysko, M., et al. (2019). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Molecules, 24(22), 4153. Available at: [Link]
-
PubChem. Coumarin. National Institutes of Health. Available at: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 2,4-dimethylpentane. Doc Brown's Advanced Organic Chemistry. Available at: [Link]
-
Abu-Hashem, A.A. (2000). Novel Coumarin Derivatives with Expected Biological Activity. Molecules, 5(2), 99-110. Available at: [Link]
-
Organic Chemistry Portal. Coumarin synthesis. Organic Chemistry Portal. Available at: [Link]
-
Kovács, T., et al. (2020). PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4H-chromenes containing a phosphonate or phosphine oxide moiety. Organic & Biomolecular Chemistry, 18, 3681-3694. Available at: [Link]
-
LibreTexts Chemistry. Infrared (IR) Spectroscopy. LibreTexts. Available at: [Link]
-
Behrami, A. (2019). MICROBIOLOGICAL ACTIVITY OF DERIVATIVES 4-CHLORO-7-HYDROXY-CHROMEN-2-ONE COMPARE WITH STANDARD DRUGS. European Journal of Materials Science and Engineering, 4(2), 61-66. Available at: [Link]
-
PubChem. 6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. The biological activity of chromones.(Mini Review). ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. chemmethod.com [chemmethod.com]
- 6. mdpi.com [mdpi.com]
- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ejmse.ro [ejmse.ro]
- 11. DSpace [open.bu.edu]
